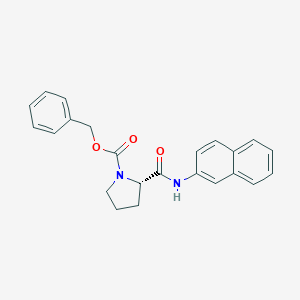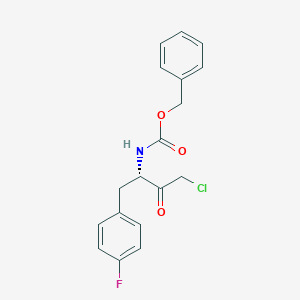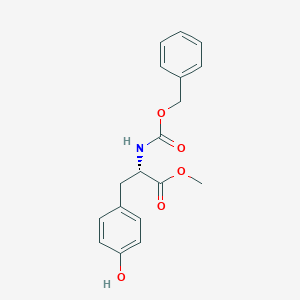
z-Tyr-ome
概要
説明
Z-Tyr-ome, also known as N-Carbobenzyloxy-L-tyrosine methyl ester or Cbz-Tyr-OMe, is a compound used in the preparation of optically active Imidazolidione derivatives . It has a molecular weight of 329.3 .
Synthesis Analysis
The synthesis of z-Tyr-ome involves the condensation of tyrosine peptides. For instance, in the preparation of antioxidant tyrosine-alanine dipeptide (Tyr-Ala), the N-protected acyl donor is covalently attached to solid resin, followed by the condensation of the peptide bond between the acyl donor and the nucleophile under the catalysis of carboxypeptidase Y (CPY). Finally, one-step cleavage is performed to remove the protecting group and cleave the peptides from solid resin .Molecular Structure Analysis
The molecular formula of z-Tyr-ome is C18H19NO5 . The exact mass is 329.126312 and it has a density of 1.3±0.1 g/cm3 .Chemical Reactions Analysis
Z-Tyr-ome is used in the synthesis of various compounds. For example, it is used in the preparation of optically active Imidazolidione derivatives via Ethylation, reduction, and successive treatment with Methanesulfonyl Chloride, Ethylenediamine, and Lithium Hydroxide .Physical And Chemical Properties Analysis
Z-Tyr-ome has a melting point of 93-97 °C (lit.) and a boiling point of 528.1±50.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 .科学的研究の応用
Enzymatic Synthesis of Sweet Aspartyl Dipeptide Analogs
- Field : Food Science
- Application Summary : Z-L-Asp-Tyr-OMe and Z-L-Asp-Met-OMe, analogs of Z-L-Asp-Phe-OMe (the precursor to aspartame), have been synthesized enzymatically using thermolysin . These dipeptides are used in the food industry as low-calorie sweeteners .
- Methods of Application : The synthesis process involves the use of thermolysin as a catalyst . The process parameters, such as temperature and pH, are optimized for maximum yield .
- Results : The synthesized Z-L-Asp-Tyr-OMe and Z-L-Asp-Met-OMe were confirmed using HPLC chromatograms .
Inhibition of Hydrolytic Enzymes
- Field : Medicinal Chemistry
- Application Summary : Peptidyl fluoromethyl ketones, including z-Tyr-ome, have numerous applications as inhibitors of hydrolytic enzymes . They are used to inhibit serine and cysteine proteases .
- Methods of Application : The peptidyl α-fluorinated ketones are used to inhibit the proteolytic activity of serine and cysteine proteases .
- Results : These compounds have shown strong and selective inhibition of these proteases .
Antiviral Activity
- Field : Virology
- Application Summary : Z-Tyr-Ala-CHN2, a molecule related to z-Tyr-ome, has shown sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .
- Methods of Application : The molecule acts at the early phase of the infection cycle .
- Results : The molecule inhibits cathepsin L, which is crucial for the virus’s life cycle .
Cathepsin L Inhibitor
- Field : Virology
- Application Summary : Z-Tyr-Ala-CHN2, a molecule related to z-Tyr-ome, has been identified as a Cathepsin L inhibitor with broad-spectrum cell-specific activity against Coronaviruses, including SARS-CoV-2 .
- Methods of Application : The molecule acts at the early phase of the infection cycle, which is in line with the observation that the molecule inhibits cathepsin L .
- Results : The molecule exerts sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .
Biosensors
Cathepsin L Inhibitor
- Field : Virology
- Application Summary : Z-Tyr-Ala-CHN2, a molecule related to z-Tyr-ome, has been identified as a Cathepsin L inhibitor with broad-spectrum cell-specific activity against Coronaviruses, including SARS-CoV-2 .
- Methods of Application : The molecule acts at the early phase of the infection cycle, which is in line with the observation that the molecule inhibits cathepsin L .
- Results : The molecule exerts sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .
Biosensors
- Field : Biotechnology
- Application Summary : Organic semiconducting nanoparticles (OSNs), which can be functionalized with molecules like z-Tyr-ome, have been used for a wide range of applications, such as detecting small biological molecules, nucleic acids, and enzyme levels, as well as vascular imaging, tumor localization, and more .
- Methods of Application : OSNs are designed and synthesized with functional groups that can interact with the target molecules or cells .
- Results : OSNs have shown excellent performance and can be used as high-resolution biosensors in modern medical and biological research .
Safety And Hazards
特性
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426678 | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
z-Tyr-ome | |
CAS RN |
13512-31-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

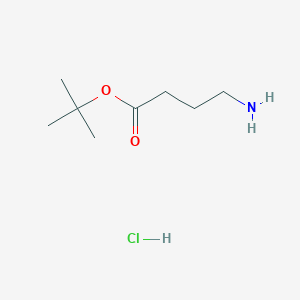


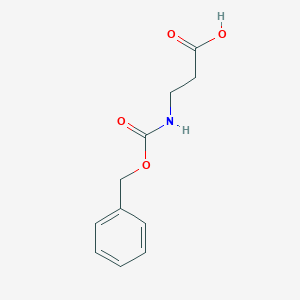
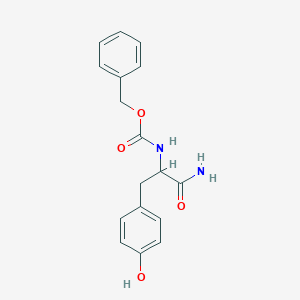
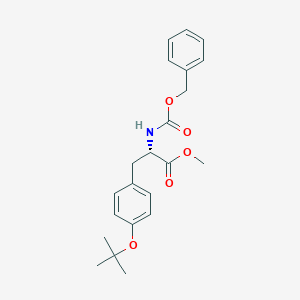
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



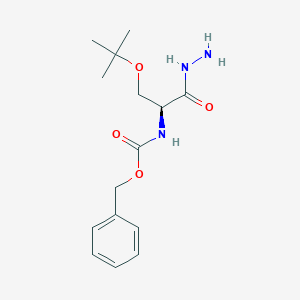
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
